Biochemical FGFR Isoform Selectivity: Direct Multi-Inhibitor Comparison from a Single Normalized Data Set
Infigratinib exhibits a distinct FGFR selectivity fingerprint relative to its closest approved competitors. In a single curated comparative analysis collating biochemical IC50 values from primary discovery publications, infigratinib shows sub-nanomolar potency at FGFR1–3 (0.9, 1.4, and 1.0 nM, respectively) with a sharp selectivity drop at FGFR4 (60 nM)—representing an FGFR1:FGFR4 selectivity ratio of approximately 67-fold [1]. By comparison, pemigatinib is more potent at FGFR1 (0.4 nM) and FGFR2 (0.5 nM) but retains only ~30-fold FGFR4 selectivity; futibatinib, as an irreversible covalent inhibitor, loses FGFR1 potency (3.9 nM) but gains FGFR4 coverage (8.3 nM); derazantinib shows the weakest overall FGFR1–3 potency (4.5, 1.8, and 4.5 nM) with additional multi-kinase activity at RET, DDR2, PDGFRβ, and KIT [1]. Infigratinib is therefore the agent of choice when the experimental objective requires balanced, high-potency FGFR1–3 inhibition with minimal FGFR4 and off-target kinase engagement [2].
| Evidence Dimension | Biochemical IC50 (nM) against FGFR1, FGFR2, FGFR3, and FGFR4 in cell-free kinase assays |
|---|---|
| Target Compound Data | FGFR1: 0.9 nM; FGFR2: 1.4 nM; FGFR3: 1.0 nM; FGFR4: 60 nM (FGFR1:FGFR4 ratio ≈ 67-fold) |
| Comparator Or Baseline | Pemigatinib: FGFR1 0.4, FGFR2 0.5, FGFR3 1.2, FGFR4 30 nM; Futibatinib: 3.9, 1.3, 1.6, 8.3 nM; Derazantinib: 4.5, 1.8, 4.5, 34 nM |
| Quantified Difference | Infigratinib FGFR3 IC50 is 1.0 nM vs. pemigatinib 1.2 nM, derazantinib 4.5 nM. Infigratinib FGFR4 IC50 is 60 nM vs. futibatinib 8.3 nM (7.2-fold difference), conferring greater FGFR4 sparing. |
| Conditions | Cell-free biochemical kinase inhibition assays; IC50 values collated from Guagnano et al. (infigratinib), Liu et al. (pemigatinib), Sootome et al. (futibatinib), Hall et al. (derazantinib); comparison table from Yu J et al. Onco Targets Ther. 2021 (PMC8550543, Table 2) |
Why This Matters
The balanced FGFR1–3 potency with high FGFR4 selectivity makes infigratinib superior for experiments where FGFR4-mediated hyperphosphatemia or off-target toxicity would confound phenotypic readouts.
- [1] Yu J, Mahipal A, Kim R. Targeted Therapy for Advanced or Metastatic Cholangiocarcinoma: Focus on the Clinical Potential of Infigratinib. Onco Targets Ther. 2021;14:5145-5160. Table 2. PMC8550543. View Source
- [2] Guagnano V, et al. Discovery of 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), a potent and selective inhibitor of the fibroblast growth factor receptor family of receptor tyrosine kinase. J Med Chem. 2011;54(20):7066-7083. doi:10.1021/jm2006222 View Source
